molecular formula C20H13F2NO4S2 B2682037 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole CAS No. 850928-68-6

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole

Cat. No.: B2682037
CAS No.: 850928-68-6
M. Wt: 433.44
InChI Key: BSWWNAZJRAGKHU-UHFFFAOYSA-N
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Description

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a complex organic compound characterized by its unique structure, which includes fluorinated benzyl and phenyl groups, a thioether linkage, a sulfonyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the oxazole derivative with 4-fluorobenzylthiol under basic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Final Assembly: The final compound is obtained by coupling the furan ring to the oxazole derivative through a suitable cross-coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing functional groups. Its fluorinated aromatic rings can also be used in the design of radiolabeled compounds for imaging studies.

Medicine

In medicinal chemistry, 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its fluorinated components may also contribute to the development of specialty polymers or coatings.

Mechanism of Action

The mechanism by which 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors through its thioether and sulfonyl groups, potentially inhibiting or modulating their activity. The fluorinated aromatic rings may enhance binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole
  • 5-((4-Methylbenzyl)thio)-4-((4-methylphenyl)sulfonyl)-2-(furan-2-yl)oxazole
  • 5-((4-Bromobenzyl)thio)-4-((4-bromophenyl)sulfonyl)-2-(furan-2-yl)oxazole

Uniqueness

Compared to these similar compounds, 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO4S2/c21-14-5-3-13(4-6-14)12-28-20-19(23-18(27-20)17-2-1-11-26-17)29(24,25)16-9-7-15(22)8-10-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWNAZJRAGKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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